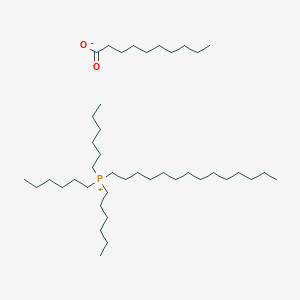
三己基(十四烷基)鏻癸酸盐
描述
Trihexyl(tetradecyl)phosphonium decanoate is a phosphonium-based ionic liquid . It is known for its solvating ability for a range of polar and non-polar compounds .
Molecular Structure Analysis
The molecular formula of Trihexyl(tetradecyl)phosphonium decanoate is C42H97PO2 . The structure includes a phosphonium cation with three hexyl and one tetradecyl substituents .Physical And Chemical Properties Analysis
Trihexyl(tetradecyl)phosphonium decanoate has a molecular weight of 655.11, a density of 0.89 g/cm³ at 25 °C, and a viscosity of 319 cP at 25 °C . It has a thermal stability of 300 °C or higher .科学研究应用
Extractive Desulfurization
Trihexyl(tetradecyl)phosphonium decanoate can be used as an extractant for the removal of dibenzothiophene from liquid fuels via extractive desulfurization (EDS). This process is crucial for producing cleaner fuels by reducing sulfur content, which in turn minimizes sulfur dioxide emissions during fuel combustion .
Gas Separation Processes
This compound can also be utilized to prepare supported liquid membranes (SLMs) for gas separation processes. SLMs are a type of membrane that can selectively separate specific gases from a mixture, which is valuable in various industrial applications, including natural gas processing and air purification .
Polymerization Reaction Additive
Phosphonium-based ionic liquids, including trihexyl(tetradecyl)phosphonium decanoate, have been used as reactive additives in polymerization reactions. They assist in the synthesis and modification of epoxy-networked polymeric materials, which are used in a wide range of products from coatings to adhesives .
Carbon Dioxide Solubility Study
In scientific research, this compound has been used in experiments to study the solubility of carbon dioxide and binary gas mixtures in ionic liquids. Understanding the solubility of gases like CO2 in different solvents is important for applications such as carbon capture and storage .
Heck Cross-Coupling Reactions
It serves as a recyclable reaction medium for Heck cross-coupling reactions—a type of chemical reaction used to couple aryl halides with alkenes to produce substituted alkenes, which are valuable in pharmaceuticals and fine chemical synthesis .
6. Catalyst and Extractant for Oil Refining Trihexyl(tetradecyl)phosphonium decanoate has been utilized as both a catalyst and an extractant in the oil refining process, specifically for the removal of sulfur from model oil (MO). It acts as a reaction-induced self-separation catalyst, which simplifies the purification process by eliminating the need for additional separation steps .
安全和危害
未来方向
The future directions of Trihexyl(tetradecyl)phosphonium decanoate could involve its use in high-temperature industrial processes due to its high thermal stability . Additionally, the synthesis of high-purity orthoborate-based tetraalkylphosphonium ionic liquids, such as Trihexyl(tetradecyl)phosphonium bis(oxalato)borate, has been explored .
属性
IUPAC Name |
decanoate;trihexyl(tetradecyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIPXXNWLGIFAY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H87O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584090 | |
| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexyl(tetradecyl)phosphonium decanoate | |
CAS RN |
465527-65-5 | |
| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyltetradecylphosphonium decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trihexyl(tetradecyl)phosphonium decanoate improve the performance of lubricants?
A1: Research suggests that trihexyl(tetradecyl)phosphonium decanoate, when added to synthetic and bio-based lubricants, can significantly enhance their tribological performance. This improvement is attributed to the IL's ability to reduce friction and wear, primarily under boundary lubrication conditions. Studies using four-ball and high-frequency reciprocating rig (HFRR) tribotesters demonstrate that the addition of 1 wt% trihexyl(tetradecyl)phosphonium decanoate to polyalphaolefin (PAO8) and trimethylolpropane trioleate (TMPTO) results in improved surface finishing, reduced overall wear, and notable friction reduction [].
Q2: What makes trihexyl(tetradecyl)phosphonium decanoate a suitable catalyst for O-alkylation reactions?
A2: Trihexyl(tetradecyl)phosphonium decanoate acts as an effective phase-transfer catalyst in O-alkylation reactions, specifically in the selective O-alkylation of aromatic compounds like 2-naphthol []. Its catalytic activity stems from its ability to facilitate the transfer of reactants between immiscible phases, promoting the desired reaction.
Q3: How does the structure of trihexyl(tetradecyl)phosphonium decanoate influence its catalytic activity in O-methylation reactions?
A3: Research comparing various phosphonium-based ILs, including trihexyl(tetradecyl)phosphonium decanoate, reveals a structure-activity relationship in the O-methylation of hydroxybenzenes with dimethyl carbonate []. While trihexyl(tetradecyl)phosphonium decanoate exhibits catalytic activity, trihexyl(tetradecyl)phosphonium bromide demonstrates superior performance. This suggests that the anion plays a crucial role in determining the catalytic efficacy, highlighting the importance of structural considerations in catalyst design.
Q4: What is the impact of immobilizing trihexyl(tetradecyl)phosphonium decanoate on the properties of biodegradable polymers?
A4: Studies have explored immobilizing trihexyl(tetradecyl)phosphonium decanoate onto calcinated layered double hydroxides (LDH) and incorporating these modified nanoparticles into polycaprolactone (PCL) matrices []. Results indicate that the immobilized IL acts as a surfactant, compatibilizer, and thermal stabilizer. This modification enhances the dispersion of LDH nanoparticles within the PCL matrix, resulting in improved mechanical, thermal, and gas/water vapor barrier properties of the final nanocomposite.
Q5: What analytical techniques are employed to study the thermal stability of trihexyl(tetradecyl)phosphonium decanoate?
A5: Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a key technique used to investigate the thermal decomposition behavior of trihexyl(tetradecyl)phosphonium decanoate []. This method provides valuable insights into the compound's thermal stability and decomposition pathways, informing its potential applications in high-temperature environments.
Q6: Can trihexyl(tetradecyl)phosphonium decanoate be used to modify the electrical properties of 3D printed materials?
A6: Research suggests that incorporating trihexyl(tetradecyl)phosphonium decanoate into polylactic acid (PLA), a common 3D printing material, can enhance its conductivity []. This finding opens possibilities for tailoring the electrical properties of 3D printed PLA for applications in electronics and functional device fabrication.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




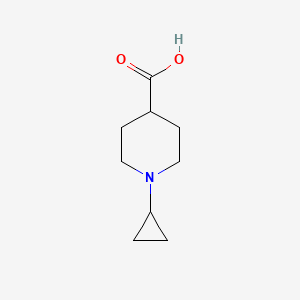
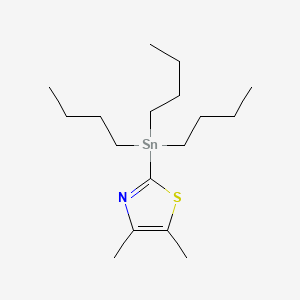
![(4S,9S)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/no-structure.png)
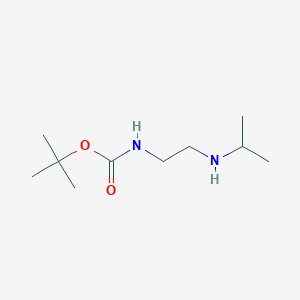

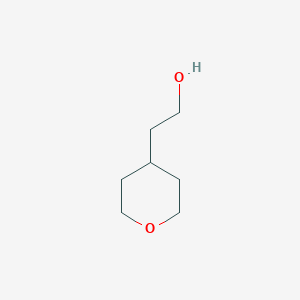

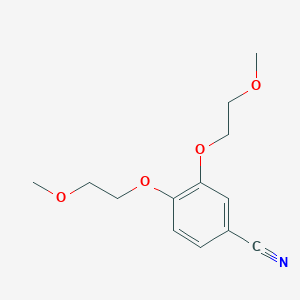


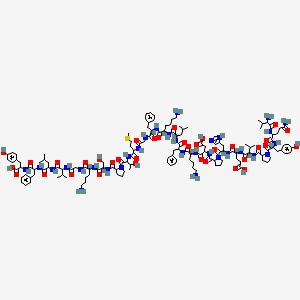

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)